molecular formula C16H17N5O8S2 B1238350 Ceftioxid

Ceftioxid

Cat. No.: B1238350
M. Wt: 471.5 g/mol
InChI Key: MMQXRUYUBYWTDP-QDHDWBTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftioxid is a third-generation cephalosporin antibiotic characterized by its β-lactam structure and a stable stereochemical configuration. Its stability arises from a rigid molecular architecture, particularly the embedding of a sulfur-containing stereochemical center within a tightly constrained system, which prevents bond inversion and enhances chemical stability . This structural feature contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including penicillinase-producing strains. This compound is primarily used in treating respiratory, urinary, and intra-abdominal infections due to its enhanced resistance to β-lactamases compared to earlier cephalosporins .

Properties

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.5 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-,31?/m1/s1

InChI Key

MMQXRUYUBYWTDP-QDHDWBTJSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)S(=O)C1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O

Synonyms

cefotaxime syn S-oxide
cefotaxime syn S-oxide, (5R-(5alpha,6alpha,7beta(Z)))-isomer
HR 109
HR-109

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Efficacy in Resistance Settings : this compound demonstrates lower minimum inhibitory concentrations (MICs) against ESBL-producing Klebsiella pneumoniae compared to Cefoxitin (MIC90: 4 µg/mL vs. 32 µg/mL) .
  • Stability in Biological Fluids: The rigid stereochemical structure of this compound reduces hydrolysis in human serum compared to non-stereochemically constrained cephalosporins, prolonging its activity .
  • Adverse Effects : this compound has a lower incidence of drug-induced hepatitis (1.2%) compared to Ceftriaxone (3.5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.